![molecular formula C10H9ClO B1590008 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 343852-44-8](/img/structure/B1590008.png)
6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9ClO. It is a derivative of indanone, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position of the indanone structure. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2-methyl-2,3-dihydro-1H-inden-1-one. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 6-chloro-2-methylindanone.
Reduction: Formation of 6-chloro-2-methylindan-1-ol.
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The chlorine atom and the indanone structure play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom, resulting in different reactivity and biological properties.
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of chlorine, which may affect its chemical behavior and applications.
Uniqueness: 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Biological Activity
6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS Number: 343852-44-8) is a bicyclic compound with the molecular formula C₁₀H₉ClO. Its unique structure, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position, contributes to its diverse biological activities. Recent research has focused on its antimicrobial and anticancer properties, revealing its potential as a therapeutic agent.
The compound's structural features enhance its reactivity and biological interactions. Key properties include:
Property | Value |
---|---|
Molecular Weight | 180.63 g/mol |
Boiling Point | Not specified |
Solubility | 0.189 mg/ml |
Log P (octanol-water) | 2.14 |
H-bond Acceptors | 1 |
H-bond Donors | 0 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study involving the synthesis of multiple derivatives, this compound was tested against several bacterial and fungal strains:
- Bacteria:
- Gram-positive: Staphylococcus aureus, Bacillus subtilis
- Gram-negative: Escherichia coli, Proteus vulgaris
- Fungi: Aspergillus niger, Candida albicans
The synthesized derivatives demonstrated varying degrees of activity, with some showing potent inhibition against Staphylococcus aureus and E. coli, suggesting that the compound may interact with bacterial cell walls or essential metabolic pathways to exert its effects .
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro. Studies have shown that it can inhibit the growth of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (breast) | 4.98 - 14.65 |
HepG2 (liver) | 4.98 - 14.65 |
These findings indicate that the compound may induce apoptosis in cancer cells by disrupting microtubule assembly and activating caspases, which are crucial for programmed cell death .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may bind to specific enzymes or receptors within cells, modulating their activity . Its interaction with key metabolic pathways highlights its potential as a lead compound in drug development.
Case Studies
Several case studies have illustrated the biological activity of this compound:
- Antimicrobial Efficacy Study : A comparative analysis showed that derivatives of this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and E. coli, outperforming traditional antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : In vitro studies on MDA-MB-231 cells revealed that treatment with the compound led to significant morphological changes indicative of apoptosis at concentrations as low as 1 µM .
Properties
IUPAC Name |
6-chloro-2-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWWIBFTRLTHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507946 | |
Record name | 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343852-44-8 | |
Record name | 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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